molecular formula C11H8F6O3 B2387149 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzoic acid CAS No. 2053503-53-8

4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzoic acid

Cat. No.: B2387149
CAS No.: 2053503-53-8
M. Wt: 302.172
InChI Key: LWZYYBWRXNBOGH-UHFFFAOYSA-N
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Description

The compound 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzoic acid is a fluorinated organic molecule. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in various industrial and scientific applications.

Mechanism of Action

Mode of Action

The presence of a benzoic acid moiety may suggest potential interactions with proteins or enzymes that have affinity for aromatic compounds .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to facilitate friedel–crafts-type reactions, using covalent reagents in the absence of a lewis acid catalyst .

Pharmacokinetics

Given its structure, it’s likely that the compound’s bioavailability may be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and stability could be affected by the pH of the environment. Additionally, temperature can influence the rate of the compound’s metabolic transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzoic acid typically involves multiple steps, including the introduction of fluorine atoms and the formation of the aromatic ring. Common reagents used in the synthesis include fluorinating agents such as sulfur tetrafluoride and hydrogen fluoride . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of fluorinated compounds like This compound involves large-scale chemical reactors and specialized equipment to handle the highly reactive fluorinating agents. The process is carefully monitored to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzoic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Substitution reactions may involve reagents like or .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzoic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in drug development and as a probe in biochemical studies.

    Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, coatings, and polymers.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: Similar in structure but lacks the additional fluorine atoms and functional groups.

    Pentafluorobenzoic acid: Contains multiple fluorine atoms but differs in the arrangement and presence of a carboxylic acid group.

    Hexafluorobenzene: Fully fluorinated benzene ring, differing in the absence of additional functional groups.

Uniqueness

4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzoic acid: is unique due to its specific arrangement of fluorine atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O3/c1-20-9(10(12,13)14,11(15,16)17)7-4-2-6(3-5-7)8(18)19/h2-5H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZYYBWRXNBOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)C(=O)O)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2053503-53-8
Record name 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzoic acid
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